PPM-18

Vue d'ensemble

Description

Applications De Recherche Scientifique

PPM-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Chemistry: this compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: this compound is employed in biological studies to investigate its effects on cellular processes such as autophagy and apoptosis.

Medicine: this compound has shown potential as an anti-cancer agent, particularly in the treatment of bladder cancer.

Industry: This compound is used in the development of anti-inflammatory drugs and other therapeutic agents.

Mécanisme D'action

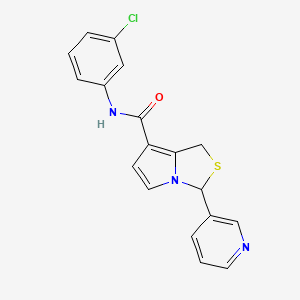

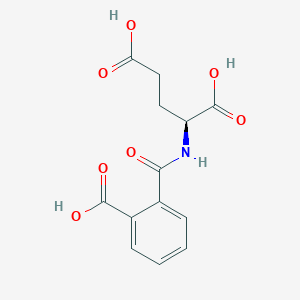

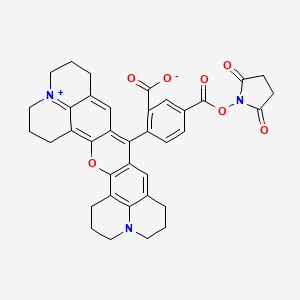

PPM-18, also known as N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide, 2-Benzoylamino-1,4-naphthoquinone, N-(1,4-dioxonaphthalen-2-yl)benzamide, or NQN-1, is a naphthoquinone compound with intriguing biological properties .

Target of Action

This compound primarily targets the AMP-activated protein kinase (AMPK) pathway . AMPK is a crucial cellular energy sensor and regulator of energy homeostasis, playing a significant role in cellular proliferation, growth, and survival.

Mode of Action

This compound interacts with its targets by activating AMPK, while repressing the PI3K/AKT and mTORC1 pathways in bladder cancer cells . This dual action of activation and repression leads to significant changes in the cellular environment, promoting autophagy and apoptosis in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AMPK signaling pathway. Activation of AMPK leads to the inhibition of the mTORC1 and PI3K/AKT pathways, which are crucial for cell growth and survival . This results in the induction of autophagy, a cellular process that breaks down unnecessary or dysfunctional components, and apoptosis, a form of programmed cell death .

Result of Action

The activation of AMPK and the subsequent repression of the PI3K/AKT and mTORC1 pathways by this compound lead to a significant suppression of proliferation and induction of apoptosis in bladder cancer cells . Additionally, this compound induces a significant autophagic effect on bladder cancer cells, which profoundly promotes apoptotic cell death .

Analyse Biochimique

Biochemical Properties

PPM-18 interacts with various biomolecules in biochemical reactions. It inhibits the expression of inducible nitric oxide synthase (iNOS), an enzyme that catalyzes the oxidation of the amino acid L-arginine to form nitric oxide . This interaction suggests that this compound may play a role in modulating cellular signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit nitrite production, iNOS mRNA accumulation, and iNOS protein expression in rat alveolar macrophages . Additionally, this compound has been found to decrease the production of tumor necrosis factor α, a cytokine involved in systemic inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the expression of iNOS by blocking the binding of nuclear transcription factor κB (NF-κB) to the promoter . This suggests that this compound may influence gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its inhibitory effects on iNOS expression in laboratory settings . Detailed information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is not currently available.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in rats, intravenous pretreatment with this compound (15 mg/kg) maintained a significantly higher mean arterial pressure compared with controls treated with lipopolysaccharides (LPS) . In mice, this compound (5 or 15 mg/kg) dose-dependently decreased lethality induced by LPS .

Metabolic Pathways

Given its inhibitory effects on iNOS, it is likely that this compound interacts with pathways involving nitric oxide synthesis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

PPM-18 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de matières premières appropriées dans des conditions contrôlées. La voie de synthèse implique généralement la formation d'une fraction naphtoquinone, qui est un composant structurel clé de this compound. Les conditions réactionnelles comprennent souvent l'utilisation de solvants spécifiques, de catalyseurs et le contrôle de la température pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de this compound implique l'extrapolation du processus de synthèse en laboratoire à une plus grande échelle. Cela nécessite l'optimisation des conditions réactionnelles, des méthodes de purification et des mesures de contrôle qualité pour garantir une production cohérente de this compound de haute qualité. L'utilisation de technologies de pointe telles que les réacteurs à flux continu et les systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

PPM-18 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont influencées par la présence de groupes fonctionnels dans le composé et les conditions réactionnelles utilisées .

Réactifs et conditions courants

Oxydation : this compound peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions acides ou basiques.

Réduction : La réduction de this compound peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut donner des dérivés de quinone, tandis que la réduction peut produire des dérivés d'hydroquinone. Les réactions de substitution peuvent conduire à la formation de divers composés naphtoquinoniques substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Parmi les principales applications, on peut citer :

Chimie : this compound est utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des mécanismes réactionnels.

Biologie : this compound est utilisé dans des études biologiques pour étudier ses effets sur les processus cellulaires tels que l'autophagie et l'apoptose.

Médecine : this compound a montré un potentiel en tant qu'agent anticancéreux, en particulier dans le traitement du cancer de la vessie.

Industrie : This compound est utilisé dans le développement de médicaments anti-inflammatoires et d'autres agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées, ce qui inhibe à son tour l'expression de la synthase d'oxyde nitrique inductible. Cela conduit à une réduction de la production d'oxyde nitrique et à la suppression de l'inflammation. De plus, this compound induit l'autophagie et l'apoptose dans les cellules cancéreuses par l'activation de la protéine kinase activée par l'AMP et l'inhibition des voies de la phosphoinositide 3-kinase/AKT et de la cible mécanistique de la rapamycine complexe 1. Les espèces réactives de l'oxygène jouent un rôle crucial dans la médiation de ces effets .

Comparaison Avec Des Composés Similaires

PPM-18 est unique dans sa structure et son mécanisme d'action par rapport à d'autres composés similaires. Parmi les composés similaires, on peut citer :

Vitamine K : this compound est un analogue de la vitamine K et partage avec elle une fraction naphtoquinone.

Dérivés de la naphtoquinone : D'autres dérivés de la naphtoquinone peuvent avoir des caractéristiques structurelles similaires, mais diffèrent par leurs activités biologiques et leurs mécanismes d'action.

This compound se distingue par sa puissante inhibition de la liaison du facteur nucléaire kappa-light-chain-enhancer des cellules B activées et sa capacité à induire l'autophagie et l'apoptose dans les cellules cancéreuses .

Propriétés

IUPAC Name |

N-(1,4-dioxonaphthalen-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-15-10-14(16(20)13-9-5-4-8-12(13)15)18-17(21)11-6-2-1-3-7-11/h1-10H,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVQBWSIGJFXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274449 | |

| Record name | ppm-18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65240-86-0 | |

| Record name | MLS002693850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ppm-18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of PPM-18?

A1: Research suggests that this compound interacts with multiple cellular pathways, including:

- AMP-activated protein kinase (AMPK): this compound activates AMPK, a key regulator of energy homeostasis and cell survival. []

- PI3K/AKT pathway: This pathway, often implicated in cell growth and proliferation, is repressed by this compound. []

- mTORC1 pathway: Another pathway involved in cell growth and metabolism that is inhibited by this compound. []

- Nitric oxide synthase (NOS), specifically inducible NOS (iNOS): this compound has been shown to inhibit iNOS expression, thereby reducing nitric oxide production. [, ]

- Nuclear factor-kappa B (NF-κB): this compound suppresses the activation of NF-κB, a transcription factor involved in inflammation. [, ]

Q2: How does this compound influence apoptosis and autophagy in cancer cells?

A2: Studies indicate that this compound induces both apoptosis (programmed cell death) and autophagy (a process of cellular self-degradation) in bladder cancer cells. These processes are believed to be mediated by AMPK activation and ROS production. []

Q3: What is the role of reactive oxygen species (ROS) in this compound's mechanism of action?

A3: this compound treatment leads to a significant accumulation of ROS in bladder cancer cells. Scavenging these ROS mitigates AMPK activation and rescues cells from this compound-induced autophagy and apoptosis. This suggests that ROS act as upstream signaling molecules in this compound's mechanism. []

Q4: How does this compound impact the inflammatory response?

A4: this compound demonstrates anti-inflammatory properties by inhibiting iNOS expression and NF-κB activation, leading to a decrease in the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α). [, ]

Q5: What is the significance of this compound's effect on IκBα?

A5: this compound stabilizes IκBα, an inhibitor of NF-κB, by preventing its degradation. This stabilization contributes to the suppression of NF-κB activation and the subsequent downstream inflammatory response. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H11NO3. Its molecular weight is 277.27 g/mol. []

Q7: What spectroscopic data are available for characterizing this compound?

A7: Several spectroscopic techniques have been employed to characterize this compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR data reveals the presence of characteristic signals for the aromatic protons and the amide proton, providing insights into the compound's structure. [, ]

- Infrared (IR) Spectroscopy: IR spectra exhibit characteristic peaks corresponding to the carbonyl (C=O), amine (N-H), and aromatic ring vibrations, confirming the presence of key functional groups in this compound. [, , ]

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry analysis has been used to study the fragmentation patterns of this compound and related derivatives, providing information about the molecule's structure and fragmentation pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

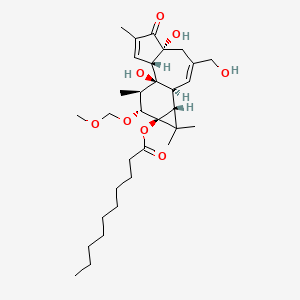

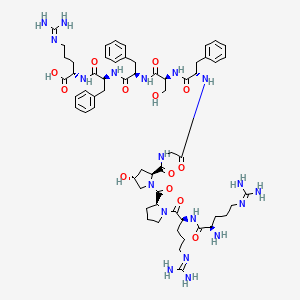

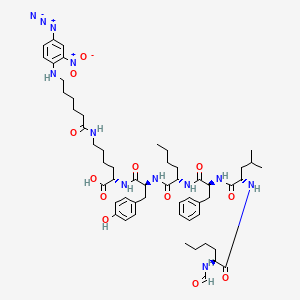

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)

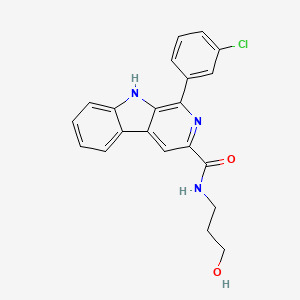

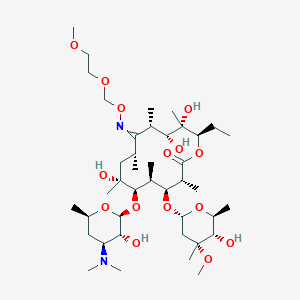

![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)